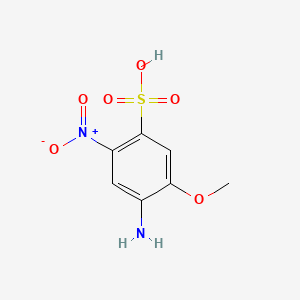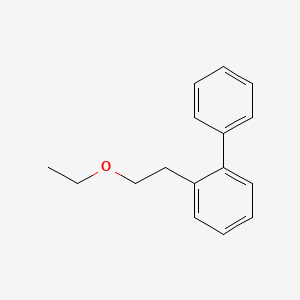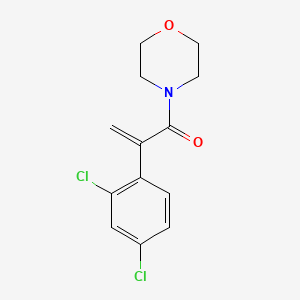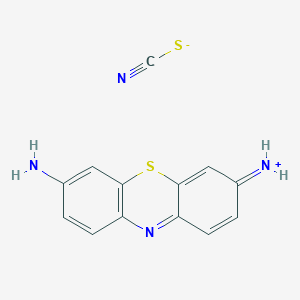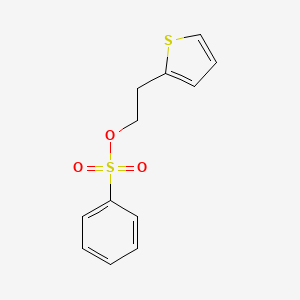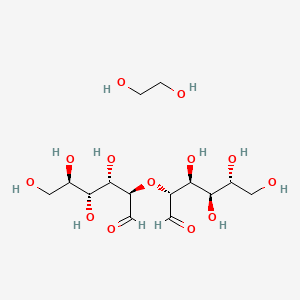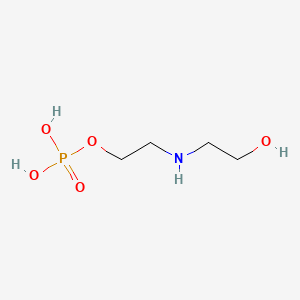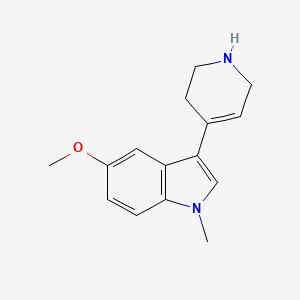
Propyl 2,4-dichloro-3-oxobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 2,4-dichloro-3-oxobutyrate: is an organic compound that belongs to the class of esters It is characterized by the presence of a propyl group attached to the ester functional group, along with two chlorine atoms and a ketone group on the butyrate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2,4-dichloro-3-oxobutyrate can be achieved through several methods. One common approach involves the esterification of 2,4-dichloro-3-oxobutyric acid with propanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the chlorination of propyl 3-oxobutyrate using chlorine gas or a chlorinating agent such as thionyl chloride. This reaction introduces the chlorine atoms at the 2 and 4 positions of the butyrate backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl 2,4-dichloro-3-oxobutyrate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and propanol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as ammonia or primary amines in the presence of a base like sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Hydrolysis: Aqueous acid or base under reflux conditions.
Major Products
Nucleophilic substitution: Products include substituted amides or thioesters.
Reduction: The major product is propyl 2,4-dichloro-3-hydroxybutyrate.
Hydrolysis: The products are 2,4-dichloro-3-oxobutyric acid and propanol.
Applications De Recherche Scientifique
Propyl 2,4-dichloro-3-oxobutyrate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates due to its unique chemical structure.
Biological Studies: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of propyl 2,4-dichloro-3-oxobutyrate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the ketone and ester groups allows it to participate in various biochemical reactions, potentially affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2,4-dichloro-3-oxobutyrate
- Ethyl 2,4-dichloro-3-oxobutyrate
- Butyl 2,4-dichloro-3-oxobutyrate
Uniqueness
Propyl 2,4-dichloro-3-oxobutyrate is unique due to the presence of the propyl group, which can influence its reactivity and interactions compared to its methyl, ethyl, and butyl analogs. The propyl group may also affect the compound’s solubility and stability, making it suitable for specific applications where other analogs may not be as effective.
Propriétés
Numéro CAS |
85153-46-4 |
|---|---|
Formule moléculaire |
C7H10Cl2O3 |
Poids moléculaire |
213.06 g/mol |
Nom IUPAC |
propyl 2,4-dichloro-3-oxobutanoate |
InChI |
InChI=1S/C7H10Cl2O3/c1-2-3-12-7(11)6(9)5(10)4-8/h6H,2-4H2,1H3 |
Clé InChI |
PWBGADFQZYEPHY-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C(C(=O)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


